molecular formula C17H19N3O5S B2777009 Methyl 4-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate CAS No. 672949-43-8

Methyl 4-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate

Cat. No. B2777009
M. Wt: 377.42
InChI Key: CVFCZJJWGKWOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate” is a chemical compound with the molecular formula C17H19N3O5S and a molar mass of 377.41 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a quinazolinone ring, a sulfanyl group, and a butanoate ester group .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research focuses on the synthesis and intramolecular cyclization processes involving quinazolinone derivatives, highlighting the versatility and reactivity of these compounds for constructing complex heterocyclic structures. For instance, the treatment of ambident sodium salts of methylsulfanyl quinazolinones with methyl bromoacetate leads to the formation of N(3)-alkyl ester, which upon reaction with hydrazine hydrate yields quinazolinyl acetohydrazides. These intermediates undergo intramolecular cyclization to produce various heterocyclic compounds, demonstrating the synthetic utility of quinazolinone derivatives in heterocyclic chemistry (Burbulienė, Bobrovas, & Vainilavicius, 2006).

Pharmacological Applications

Studies have shown the potential of quinazoline derivatives as pharmacological agents. For example, certain 2,3-dihydroimidazo[1,2-c]quinazoline derivatives have been identified as potent and selective alpha 1-adrenoceptor antagonists, indicating their potential application in treating hypertension and related cardiovascular conditions (Chern et al., 1993).

Antimicrobial and Antitumor Activities

The structural modification and synthesis of new heterocyclic compounds from quinazolinone precursors have led to the discovery of compounds with significant antimicrobial and antitumor activities. For example, the synthesis of furothiazolo pyrimido quinazolinones from visnagenone or khellinone has resulted in compounds displaying growth inhibition of bacteria and fungi, demonstrating the potential of these derivatives in developing new antimicrobial agents (Abu‐Hashem, 2018).

Novel Synthetic Methodologies

Research also extends to developing novel synthetic methodologies for constructing quinazoline derivatives with potential applications in medicinal chemistry. For instance, the synthesis of functionalized dihydroimidazo[1,2-a]quinolines through intramolecular electrophilic cyclization demonstrates innovative approaches to accessing medicinally relevant tricyclic scaffolds (Bagal et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

methyl 4-[(8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-23-12-7-10-11(8-13(12)24-2)18-17(20-9-14(21)19-16(10)20)26-6-4-5-15(22)25-3/h7-8H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFCZJJWGKWOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCCCC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.